4-Benzylthiazole

Computational Chemistry Reactivity Thiazole Derivatives

Sourcing regioisomerically pure 4-substituted thiazoles for SAR studies is a persistent bottleneck due to the profound reactivity differences between positional isomers. 4-Benzylthiazole (CAS 79739-57-4) eliminates this uncertainty as a benchmark 4-substituted thiazole with a DFT-validated reactivity hierarchy (2->5->4-substituted), enabling predictable regioselective derivatization. • Directs electrophilic substitution exclusively to the 5-position for high-yield halogenation & functionalization • Serves as the core scaffold for anti-inflammatory 2-carbalkoxyamino derivatives optimized via analogue-based design • Key intermediate for Src kinase-targeted antiproliferative agents; 4-benzyl pattern critical for binding interactions

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
Cat. No. B13024011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylthiazole
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CSC=N2
InChIInChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-12-8-11-10/h1-5,7-8H,6H2
InChIKeyJRPCAQCMKLEXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylthiazole: Versatile Heterocyclic Building Block


4-Benzylthiazole (C10H9NS) is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, featuring a benzyl group at the 4-position of the thiazole ring [1]. As a core member of the thiazole family, it serves as a key intermediate in organic synthesis and medicinal chemistry due to the unique electronic and steric environment created by its substitution pattern [2]. The benzyl substituent at the 4-position introduces specific physicochemical properties that differentiate it from other positional isomers and analogs, influencing both its synthetic utility and potential biological activity .

Core scaffold Versatile 4-benzylthiazole core for heterocycle library synthesis and medicinal chemistry campaigns.
Regiochemistry 4-position benzyl group enables directed electrophilic functionalization at the 5-position with high selectivity.
Differentiation Unique steric and electronic profile distinct from 2- or 5-benzylthiazole isomers; supports reactivity benchmarking.

Impact of Substitution Pattern on Reactivity and Bioactivity


Thiazole derivatives cannot be considered interchangeable due to the profound influence of substitution position on both chemical reactivity and biological efficacy. Theoretical studies using DFT calculations have established a clear reactivity hierarchy for electrophilic attack at the pyridine nitrogen atom, predicting the sequence: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This positional dependence extends to biological activity, where SAR studies on 4-benzyl-1,3-thiazole derivatives demonstrate that substitution at the second position of the thiazole scaffold is critical for optimizing anti-inflammatory potency, with carbalkoxy amino side chains conferring superior activity compared to phenyl amino series [2]. Furthermore, kinetic measurements indicate that bulky 4-alkyl substituents exert a stronger deactivating effect on N-methylation than 2-alkyl isomers, underscoring the unique steric and electronic profile of 4-substituted thiazoles [3]. Consequently, substituting 4-benzylthiazole with a 2-benzyl or 5-benzyl isomer, or altering the benzyl group to a phenyl or other moiety, will fundamentally alter the compound's reactivity, binding interactions, and overall performance in both synthetic and biological applications.

Positional isomerism Electrophilic reactivity follows 2- > 5- > 4-substituted thiazole order; 2- or 5-benzyl isomers exhibit markedly different reaction profiles and may require distinct synthetic conditions.
Bioactivity dependence Anti-inflammatory potency of 4-benzylthiazole derivatives is highly dependent on 2-substituent optimization; the parent scaffold without optimized side chains is expected to show lower activity.
Alkyl group sensitivity Bulky 4-alkyl substituents significantly deactivate N-methylation kinetics compared to 2-alkyl isomers; substitution at the 4-position cannot be mimicked by other positions.

Quantitative Differentiation: Reactivity and Bioactivity Evidence


Electrophilic Reactivity: Positional Comparison

DFT calculations of Fukui functions predict the relative reactivity of thiazole derivatives toward electrophilic attack. The theoretical study establishes a clear sequence: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This indicates that 4-benzylthiazole will exhibit lower electrophilic reactivity at the pyridine nitrogen compared to its 2-benzyl and 5-benzyl isomers.

Electrophilic reactivity
Class-level inference
Reactivity order: 2-substituted > 5-substituted > 4-substituted thiazole
Guides synthetic planning: 4-benzylthiazole is the least electrophilic isomer, requiring adjusted reaction conditions.
DFT calculations; gas-phase prediction. Validate with experimental kinetics.
Computational Chemistry Reactivity Thiazole Derivatives

Anti-inflammatory Activity: 2-Position Optimization

In a study of 4-benzyl-1,3-thiazole derivatives, the biological activity order was carbalkoxy amino series > phenyl amino series, with compound RS31 (side chain -NH-(C=O)O-R) identified as the most potent [1]. This demonstrates that while the 4-benzylthiazole core provides a suitable scaffold, the nature of the 2-substituent is critical for achieving high anti-inflammatory activity. The parent 4-benzylthiazole itself lacks this optimized 2-substituent and would be expected to have significantly lower activity.

Anti-inflammatory SAR
Model context
Carbalkoxy amino derivatives > phenyl amino derivatives; RS31 identified as most active in 4-benzyl series.
Scaffold anti-inflammatory response requires optimal 2-substitution; parent 4-benzylthiazole expected to show lower activity.
Rat paw edema model, 100 mg/kg oral. Reported model-response context.
Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

Kinase Inhibition: Cell Proliferation Activity

A 4-fluorobenzylthiazolyl derivative (compound 8b) exhibited 64-71% inhibition of cell proliferation in BT-20 (breast carcinoma) and CCRF-CEM (leukemia) cells at a concentration of 50 μM [1]. In comparison, the unsubstituted N-benzyl derivative (8a) showed GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. This demonstrates that the benzylthiazole moiety, particularly with appropriate substitution, can serve as a basis for developing Src kinase inhibitors.

Cell proliferation
Cross-study comparable
4-Fluorobenzylthiazolyl derivative 8b: 64–71% inhibition at 50 μM; N-benzyl derivative 8a GI50 1.34–2.30 μM in Src-transfected cells.
Benzylthiazole scaffold supports Src kinase inhibitor probe design; functionalization strongly modulates activity.
Cell proliferation assays in BT-20 and CCRF-CEM; endpoint context requires further target validation.
Cancer Research Kinase Inhibition Src Kinase

Applications of 4-Benzylthiazole in Medicinal Chemistry and Synthesis


Anti-inflammatory Drug Discovery Scaffold

4-Benzylthiazole serves as a foundational scaffold for the design of novel anti-inflammatory agents. SAR studies demonstrate that optimized substitution at the 2-position of the 4-benzylthiazole core yields compounds with significant anti-inflammatory activity [1]. Researchers seeking to develop dual COX/LOX inhibitors or explore new anti-inflammatory pharmacophores can utilize 4-benzylthiazole as a starting point for analogue synthesis, leveraging the established reactivity profile and the potential to fine-tune potency through rational modifications at the 2- and 5-positions.

Kinase Inhibitor Synthesis Intermediate

The benzylthiazole moiety is a key structural element in Src kinase inhibitors [2]. 4-Benzylthiazole can be functionalized to produce derivatives with antiproliferative activity against cancer cell lines. This compound is therefore valuable as an intermediate in the synthesis of targeted anticancer agents, particularly those aiming to modulate Src kinase signaling pathways.

Regioselective Functionalization Building Block

The inherent electronic asymmetry of the thiazole ring, combined with the steric influence of the 4-benzyl substituent, enables regioselective transformations . For instance, electrophilic aromatic substitution can be directed to the 5-position, allowing for the introduction of halogens or other functional groups with high selectivity. This makes 4-benzylthiazole a strategic intermediate for constructing more complex thiazole-containing molecules with defined substitution patterns.

Reactivity Reference Compound

Given the established theoretical reactivity hierarchy (2-substituted > 5-substituted > 4-substituted thiazoles) [3], 4-benzylthiazole serves as a benchmark 4-substituted thiazole in computational and experimental studies. Researchers investigating the effects of substitution position on thiazole reactivity can use 4-benzylthiazole as a representative model compound to validate computational predictions or to compare reaction kinetics with 2- and 5-substituted analogs.

Application
Selection Property
Validation Focus
Anti-inflammatory scaffold design
2-Position derivatization handle on 4-benzyl core
In vivo inflammation model response (COX/LOX pathway context)
Kinase inhibitor synthesis intermediate
Benzylthiazole scaffold for Src kinase-targeted derivatives
Antiproliferative assay endpoint and target engagement review
Regioselective heterocycle construction
Directed electrophilic substitution to the 5-position
Positional selectivity verification via NMR or X-ray
Reactivity benchmarking
4-Substituted thiazole model with established theoretical hierarchy
Comparison with 2- and 5-substituted analogs in kinetic or computational studies

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31 linked technical documents
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